Catalytic Aldehyde Diboration: ICy Enables Turnover Where IPr Fails
The (ICy)CuOtBu precatalyst, bearing the sterically less demanding ICy ligand, catalyzes the 1,2-diboration of aryl-, heteroaryl-, and alkyl-substituted aldehydes at room temperature with B₂pin₂. In contrast, the bulkier (IPr)Cu system yields only a stoichiometric copper–boryl insertion product with mesitaldehyde and exhibits no catalytic turnover for aldehyde diboration under the same conditions [1].
| Evidence Dimension | Catalytic competence for aldehyde diboration |
|---|---|
| Target Compound Data | Catalytic 1,2-diboration of aldehydes at room temperature (full conversion for aryl, heteroaryl, and alkyl aldehydes) |
| Comparator Or Baseline | (IPr)CuB(pin) — stoichiometric reaction with mesitaldehyde only; no catalytic diboration observed |
| Quantified Difference | Catalytic turnover vs zero catalytic turnover |
| Conditions | B₂pin₂ (1.1 equiv), toluene, room temperature, 5 mol% Cu loading [1] |
Why This Matters
Only the ICy-supported copper precatalyst provides catalytic aldehyde diboration; the widely used IPr ligand completely fails, directly dictating catalyst selection for this transformation.
- [1] Laitar, D. S.; Tsui, E. Y.; Sadighi, J. P. J. Am. Chem. Soc. 2006, 128, 11036–11037. DOI: 10.1021/ja064019z. View Source
